molecular formula C18H14O8 B8747184 Dibenzoyl-L-tartaric acid

Dibenzoyl-L-tartaric acid

Cat. No.: B8747184
M. Wt: 358.3 g/mol
InChI Key: OCQAXYHNMWVLRH-ROUUACIJSA-N
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Description

Dibenzoyl-L-tartaric acid (C₁₈H₁₄O₈, molecular weight 358.30) is a chiral carboxylic acid derivative of L-tartaric acid, where two benzoyl groups replace the hydroxyl hydrogen atoms at the 2 and 3 positions . It is widely utilized as a resolving agent for enantiomeric separation in pharmaceuticals and fine chemicals due to its high enantioselectivity and ability to form diastereomeric salts . The monohydrate form (CAS 62708-56-9) is commercially available as a white to yellowish powder with ≥99% optical purity . Its anhydrous counterpart, this compound anhydride (CAS 64339-95-3), is employed in catalytic pyrolysis and synthetic chemistry .

Preparation Methods

Conventional Batch Synthesis via Esterification and Hydrolysis

The most extensively documented method involves a two-step process: (1) esterification of L-tartaric acid with benzoyl chloride to form dibenzoyl-L-tartaric anhydride, followed by (2) hydrolysis to yield the final acid.

Reaction Mechanism and Stoichiometry

The esterification proceeds via nucleophilic acyl substitution, where hydroxyl groups of L-tartaric acid react with benzoyl chloride. Copper sulfate (CuSO₄) or ferrous sulfate (FeSO₄) catalyzes the reaction by coordinating with tartaric acid, enhancing electrophilicity at the carbonyl carbon of benzoyl chloride . The general stoichiometry is:

L-tartaric acid+2Benzoyl chlorideCuSO4/FeSO4Dibenzoyl-L-tartaric anhydride+2HCl\text{L-tartaric acid} + 2 \text{Benzoyl chloride} \xrightarrow{\text{CuSO}4/\text{FeSO}4} \text{Dibenzoyl-L-tartaric anhydride} + 2 \text{HCl}

Hydrolysis of the anhydride in aqueous toluene completes the synthesis:

Dibenzoyl-L-tartaric anhydride+H2ODibenzoyl-L-tartaric acid\text{Dibenzoyl-L-tartaric anhydride} + \text{H}_2\text{O} \rightarrow \text{this compound}

Standard Protocol and Parameters

A representative large-scale protocol from ChemicalBook outlines:

  • Reactants : 450 kg L-tartaric acid, 880 kg benzoyl chloride, 600 L toluene.

  • Catalyst : 2 kg CuSO₄.

  • Conditions : 4-hour reaction at reflux (≈110°C), followed by hydrolysis at 100°C for 3 hours.

  • Yield : 97.2% with 99.09% purity (HPLC).

Key parameters include:

  • Solvent Ratio : Toluene to L-tartaric acid at 1.33 L/kg .

  • Catalyst Loading : 0.44 wt% CuSO₄ relative to L-tartaric acid .

  • Benzoyl Chloride Stoichiometry : 2.2–2.5 equivalents per hydroxyl group .

Catalytic Variations and Process Optimization

Catalyst Screening

Comparative studies in CN104529779A evaluated CuSO₄ and FeSO₄:

CatalystLoading (wt%)Reaction Time (h)Yield (%)Purity (%)
CuSO₄0.44497.299.09
FeSO₄0.444.595.598.92

CuSO₄ outperforms FeSO₄ due to stronger Lewis acidity, accelerating acyl transfer. However, FeSO₄ reduces equipment corrosion in industrial settings .

Solvent Recycling and Sustainability

Toluene is recovered post-hydrolysis via distillation (≥98% recovery) . In a 3000 L reactor, 600 L toluene is reused for 5 cycles without yield loss . This reduces raw material costs by 18–22% .

Continuous Hydrolysis Method for Industrial Scaling

A patent-pending continuous process enhances throughput:

  • Anhydride Feed : Dibenzoyl-L-tartaric anhydride is fed into a tubular reactor at 5–10 kg/h.

  • Hydrolysis : Conducted at 80–100°C with a residence time of 2–25 minutes.

  • Product Isolation : The aqueous emulsion is cooled to 25°C, yielding monohydrate crystals (99.3% purity, 96.8% yield).

Advantages :

  • 40% reduction in energy consumption vs. batch processing.

  • 3x higher hourly output in pilot trials .

Comparative Analysis of Preparation Methods

MethodBatch SizeYield (%)Purity (%)Energy (kWh/kg)
Conventional Batch3000 L97.299.0912.4
Continuous Hydrolysis500 kg/h96.899.37.1

The continuous method excels in energy efficiency and scalability but requires higher capital investment. Batch processing remains preferable for small-scale, high-purity applications .

Industrial-Scale Production Considerations

Equipment Design

  • Material : Glass-lined reactors resist HCl corrosion during esterification .

  • Centrifugation : 600–1000 rpm for 20–30 minutes achieves ≥99% solid recovery .

Quality Control

  • Purity Analysis : HPLC with C18 columns (Retention time: 12.4–13.7 min) .

  • Chiral Purity : ≥99.5% ee confirmed via polarimetry ([α]₂₀ᴰ = +128° in ethanol) .

Chemical Reactions Analysis

Benzoylation of L-Tartaric Acid

  • Reactants : L-Tartaric acid, benzoyl chloride, and benzotrichloride (or thionyl chloride).

  • Catalysts : Ferric chloride (FeCl₃) or copper sulfate (CuSO₄) .

  • Conditions :

    • Temperature: 120–130°C (optimal range).

    • Solvent: Tetrachloroethylene or toluene.

    • Reaction time: 4–24 hours.

Example Reaction (Patent JP2003335766A)
Input : 60.0 g L-tartaric acid, 62.6 g benzoyl chloride, 86.5 g benzotrichloride, FeCl₃ catalyst.
Output : 123.2 g dibenzoyl-L-tartaric anhydride (yield: 90.5%) .

Hydrolysis to DBTA

  • Reactants : Dibenzoyl-L-tartaric anhydride, water.

  • Conditions :

    • Temperature: 80–100°C.

    • Time: 2–25 minutes (continuous method) or 2–3 hours (batch process) .

    • Solvent: Toluene or water.

Hydrolysis Example (ChemicalBook)
Input : 1211.7 kg anhydride, water, toluene.
Output : 1059.8 kg DBTA (yield: 97.2%, purity: 99.09%) .

Reactions with Amines

DBTA undergoes aminolysis and hydrolysis to form tartrimides and amides, critical in synthesizing chiral intermediates.

Reaction with Benzylamine

  • Reactants : DBTA or its anhydride, benzylamine (1:1 molar ratio).

  • Conditions :

    • Solvent: Xylene or toluene.

    • Temperature: 140°C (reflux).

    • Time: 8–12 hours.

Products and Yields
Monobenzoyl-N-benzyltartrimide : 41% yield (from anhydride).
Dibenzoyl-N-benzyltartrimide : Traces observed.
Byproduct : Benzoic acid (via hydrolysis of benzoyl groups) .

Mechanistic Insight :

  • Formation of aminium salts (intermediate).

  • Conversion to monoamide and imide derivatives.

  • Hydrolysis dominates over aminolysis, leading to partial de-benzoylation .

Chiral Resolution via Diastereomeric Salt Formation

DBTA is widely used to resolve racemic mixtures by forming crystallizable diastereomeric salts.

Example: Resolution of α-Hydroxyphosphonates

  • Reactants : Racemic α-hydroxyphosphonate (rac-1 ), dibenzoyl-L-tartaric anhydride (d-Bz-L-TA ).

  • Catalyst : Bismuth triflate (Bi(OTf)₃, 15 mol%).

  • Conditions :

    • Solvent: CH₂Cl₂.

    • Temperature: Room temperature.

    • Time: 6 hours.

Kinetic Resolution Results (ACS Omega)
Yield : 51% (mixture of 2 and 3 ).
Diastereomeric ratio (2:3) : 86:14.
Unreacted (S)-enantiomer : 83% ee .

Key Observations :

  • Bi(OTf)₃ enhances reaction rate and selectivity.

  • Polar aprotic solvents (e.g., CH₂Cl₂) favor high diastereoselectivity.

Asymmetric Photoreactions

DBTA derivatives enable deracemization via photochemical pathways.

Photochemical Deracemization

  • Process :

    • Formation of a crystalline DBTA salt with a racemic compound (e.g., albuterol).

    • UV irradiation induces enantiomer interconversion.

    • Selective crystallization drives equilibrium toward the desired enantiomer .

Applications :

  • Production of enantiopure pharmaceuticals.

  • Sustainable alternative to traditional resolution methods.

Stability and Decomposition

DBTA exhibits thermal stability up to 150°C but degrades at higher temperatures.

Thermal Decomposition

  • Conditions : >150°C.

  • Products : Benzoic acid, CO₂, and char.

  • Mechanism : Cleavage of ester and carboxylic acid groups .

Comparative Reaction Data

Reaction TypeConditionsYield/SelectivityKey Reference
Benzoylation120–130°C, FeCl₃, 4 h90.5% (anhydride)
Hydrolysis80–100°C, 25 min (continuous)97.2% (DBTA)
AminolysisXylene, 140°C, 12 h41% (tartrimide)
Chiral ResolutionBi(OTf)₃, CH₂Cl₂, 6 h86:14 dr, 83% ee

Mechanistic Insights

  • Benzoylation : Proceeds via nucleophilic acyl substitution, with FeCl₃ activating benzoyl chloride.

  • Hydrolysis : Acid-catalyzed cleavage of the anhydride to dicarboxylic acid.

  • Aminolysis : Competitive pathways involving nucleophilic attack by amines vs. hydrolysis.

Scientific Research Applications

Overview : As a chiral auxiliary, dibenzoyl-L-tartaric acid facilitates asymmetric synthesis, allowing chemists to create specific stereoisomers efficiently. This application is vital for synthesizing complex organic molecules used in drug development.

Data Insights : Research has shown that this compound can significantly enhance the yields of desired stereoisomers in various synthetic pathways. For example, its use in the synthesis of specific pharmaceuticals has been documented to improve both yield and stereoselectivity .

Food and Beverage Industry

Overview : In the food industry, this compound serves as a stabilizing agent and flavor enhancer. Its ability to improve the shelf life and sensory qualities of food products makes it a valuable additive.

Application Example : Studies have highlighted its use in stabilizing emulsions and enhancing flavor profiles in various beverages, which can lead to improved consumer acceptance and product longevity .

Analytical Chemistry

Overview : this compound is utilized in analytical methods such as chromatography. It aids in the separation and identification of complex mixtures, which is crucial for quality control processes.

Research Findings : The compound has been shown to improve the resolution of analytes in chromatographic techniques, enhancing the accuracy and reliability of analytical results .

Research in Organic Chemistry

Overview : The compound plays a significant role as a reagent in organic synthesis reactions. It provides chemists with reliable methods to explore new compounds and reactions.

Case Study Insights : Various studies have demonstrated its utility in developing new synthetic pathways and improving reaction yields across different organic reactions .

Mechanism of Action

Dibenzoyl-L-tartaric acid exerts its effects through the formation of diastereomeric salts with racemic compounds. This process involves the selective interaction of the compound’s chiral centers with the enantiomers of the racemic mixture, leading to the formation of distinct crystalline complexes. These complexes can then be separated based on their differing solubilities and melting points .

Comparison with Similar Compounds

Enantiomeric Pair: (+)-Dibenzoyl-D-Tartaric Acid

Property Dibenzoyl-L-Tartaric Acid (+)-Dibenzoyl-D-Tartaric Acid References
CAS Number 2743-38-6 (anhydrous) 62708-56-9 (monohydrate D-form)
Enantioselectivity IL/ID = 281 (fluorescence ratio) ID/IL = 0.0036
Separation Efficiency 82% enantiomer excess (e.e.) 85% e.e. in solution phase
Recognition Mechanism Forms 1:1 complex with (1R,2R)-TM via acid-base interaction and hydrogen bonding Weak interaction with (1R,2R)-TM, no gel formation

Key Findings :

  • The L-enantiomer induces micron-scale aggregates and gels with (1R,2R)-TM, whereas the D-enantiomer remains in solution .
  • NMR studies show significant upfield shifts (δ −0.071 to −0.170) for L-DBTA protons upon complexation, contrasting with minimal shifts for the D-form .
  • Chiral HPLC separates L- and D-forms with retention times of 6.91 min and 7.78 min, respectively .

Di-p-Toluoyl Tartaric Acid Derivatives

Property This compound L-Di-p-Toluoyl Tartaric Acid References
Fluorescence Response PL intensity enhanced by 281-fold Comparable enhancement
Structural Difference Benzoyl groups p-Toluoyl groups

Key Findings :

  • Both acids exhibit strong fluorescence with (1R,2R)-TM, but this compound achieves higher enantioselectivity due to optimal spatial matching .

Other Chiral Acids (Mandelic Acid, Malic Acid)

Property This compound Mandelic Acid Malic Acid References
Enantioselectivity Ratio IL/ID = 281 IR/IS = 2.7 IL/ID = 2.0
Application Pharmaceutical resolution Racemate separation Food additives

Key Findings :

  • This compound outperforms mandelic and malic acids in enantioselective recognition due to its rigid benzoyl groups and stronger π-π interactions .

This compound Anhydride

Property This compound Dibenzoyl-L-Tartaric Anhydride References
CAS Number 2743-38-6 64339-95-3
Formation Hydrated crystalline solid Pyrolytic byproduct
Use Chiral resolution Catalyst in polymer pyrolysis

Key Findings :

  • The anhydride forms during catalytic pyrolysis of polystyrene (PS) and polyethylene terephthalate (PET) at 400–450°C .

Q & A

Basic Questions

Q. What are the primary applications of dibenzoyl-L-tartaric acid in chiral resolution, and what experimental protocols are recommended?

this compound is widely used to resolve racemic mixtures of amines and pharmaceuticals via diastereomeric salt formation. A standard protocol involves:

  • Dissolving the racemic compound in a polar solvent (e.g., ethanol or isopropanol).
  • Adding stoichiometric equivalents of this compound to form diastereomeric salts.
  • Fractional crystallization at controlled temperatures (e.g., 80°C for dissolution, followed by slow cooling to 10°C for selective precipitation) .
  • Filtering and washing the precipitated salt with cold solvent to isolate the enantiomerically pure compound (>98% enantiomeric excess, as confirmed by ¹H NMR with chiral solvating agents) .

Q. How do the monohydrate and anhydrous forms of this compound differ in experimental applications?

The monohydrate form (CAS 62708-56-9) is hygroscopic and typically used in aqueous or polar solvent systems due to its higher solubility, while the anhydrous form (CAS 64339-95-3) is preferred in non-polar solvents or high-temperature reactions (e.g., melt crystallization). Key considerations:

  • Solubility : Monohydrate dissolves readily in ethanol (up to 50 g/L at 25°C), whereas the anhydrous form requires heating.
  • Thermal Stability : Anhydrous form melts at 174°C, making it suitable for reactions requiring elevated temperatures .

Q. What analytical methods are recommended to validate the purity of this compound and its derivatives?

  • ¹H NMR Spectroscopy : Detects enantiomeric purity using chiral shift reagents (e.g., (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)-ethanol), resolving split signals for racemic mixtures into singlets for pure enantiomers .
  • HPLC with Chiral Columns : Utilizes cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers with resolution factors >1.5 .
  • Melting Point Analysis : Monohydrate melts at 88–90°C; deviations indicate impurities .

Advanced Research Questions

Q. How can conflicting data from NMR and X-ray diffraction in enantiomeric purity assessment be resolved?

Discrepancies may arise due to residual solvent in NMR samples or crystal packing effects in X-ray data. Mitigation strategies:

  • Cross-Validation : Compare ¹H NMR results with circular dichroism (CD) spectroscopy or polarimetry.
  • Single-Crystal X-Ray Diffraction : Assigns absolute configuration (e.g., S-configuration confirmed for (+)-enantiomers via X-ray of dibenzoyl-D-tartrate salts) .
  • Example: In a study on antihypertensives, NMR showed 98% purity, while X-ray resolved crystal structure ambiguities .

Q. What conditions optimize enantiomeric excess in large-scale resolutions using this compound?

Key parameters include:

  • Solvent Selection : Isopropanol yields higher enantioselectivity than ethanol for bulky amines.
  • Stoichiometry : 0.25 equivalents of this compound selectively precipitate the (R,R)-enantiomer, leaving the (S,S)-enantiomer in solution .
  • Temperature Gradient : Gradual cooling (80°C → 10°C) improves crystal purity .

Q. How is this compound integrated into multi-step syntheses of complex molecules (e.g., melatonin analogues)?

It serves as both a resolving agent and acid catalyst. For example, in synthesizing ramelteon:

  • Step 1 : Hydrogenation of a ketone intermediate.
  • Step 2 : Salt formation with this compound to isolate the (8S)-enantiomer.
  • Step 3 : Acid-catalyzed cyclization to form the indeno-furan core .

Properties

Molecular Formula

C18H14O8

Molecular Weight

358.3 g/mol

IUPAC Name

(2S,3S)-2,3-dibenzoyl-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C18H14O8/c19-13(11-7-3-1-4-8-11)17(25,15(21)22)18(26,16(23)24)14(20)12-9-5-2-6-10-12/h1-10,25-26H,(H,21,22)(H,23,24)/t17-,18-/m0/s1

InChI Key

OCQAXYHNMWVLRH-ROUUACIJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)[C@](C(=O)O)([C@](C(=O)C2=CC=CC=C2)(C(=O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=CC=C2)(C(=O)O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A resolving agent solution was obtained by adding 290 g (0.77 mol) of dibenzoyl-(-)-tartaric acid monohydrate to 1L of ethyl acetate with stirring, and the resulting solution was heated to 65°-70° C. The free amine solution of Part A was then added dropwise to the hot resolving agent solution with stirring and continued heating. After completion of the addition of the amine solution, the reaction mixture was allowed to cool to room temperature overnight with stirring to precipitate the dibenzoyl-(-)tartaric acid salt of 2-(N-propylamino)-5-methoxytetralin. The precipitated salt was collected by filtration, washed with 100 mL of acetone, dissolved in 1500 mL of hot ethyl acetate, and then reprecipitated by allowing the solution to cool overnight with stirring. The resulting crystalline salt was collected by filtration and then redissolved and reprecipitated to provide 124 g of crystalline dibenzoyl-(-)-tartaric acid salt of (-)-2-(N-propylamino)-5-methoxytetralin having a specific rotation in the range of -103° to -109°.
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